Cas no 52670-38-9 (2-Ethynylaniline)
2-Ethynylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethynylaniline
- 2-ETHYNYLANILINE 98
- 2-(ethynyl)phenylamine
- 2-Aminophenylacetylene
- 2-Ethynyl-benzenamine
- Benzenamine,2-ethynyl
- O-AMINOPHENYLACETYLENE
- 2-Ethynyl-phenylamine
- CS-W004892
- 2-ethynylbenzenamine
- SCHEMBL170846
- 2-Ethynylaniline, 98%
- ALQPJHSFIXARGX-UHFFFAOYSA-N
- EN300-743880
- A847480
- 52670-38-9
- J-508067
- DTXSID30399999
- N-(2-Chloromethyl)-N-methylpiperidine,hydrochloridesalt
- Benzenamine, 2-ethynyl-
- SY066830
- 2-ethynyl aniline
- CHEMBL394629
- MFCD00168862
- E1410
- AMY23137
- AS-10515
- AKOS005257064
- DTXCID00350855
- BBL101153
- STL554949
- 628-712-2
-
- MDL: MFCD00168862
- Inchi: 1S/C8H7N/c1-2-7-5-3-4-6-8(7)9/h1,3-6H,9H2
- InChI Key: ALQPJHSFIXARGX-UHFFFAOYSA-N
- SMILES: NC1C=CC=CC=1C#C
Computed Properties
- Exact Mass: 117.05800
- Monoisotopic Mass: 117.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Liquid
- Density: 1.030 g/mL at 25 °C(lit.)
- Boiling Point: 229-230 °C(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.6200(lit.)
- PSA: 26.02000
- LogP: 1.83130
- Solubility: Not available
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2-Ethynylaniline Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Ethynylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Ethynylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124923-10mg |
2-Ethynylaniline |
52670-38-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124923-50mg |
2-Ethynylaniline |
52670-38-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124923-100mg |
2-Ethynylaniline |
52670-38-9 | 100mg |
$ 87.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E839527-5g |
2-Ethynylaniline |
52670-38-9 | 98% | 5g |
749.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 597651-1G |
2-Ethynylaniline |
52670-38-9 | 1g |
¥983.04 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 597651-5G |
2-Ethynylaniline |
52670-38-9 | 5g |
¥3419.99 | 2023-12-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1410-250MG |
2-Ethynylaniline |
52670-38-9 | 97.0%(GC&T) | 250MG |
195CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB742-1g |
2-Ethynylaniline |
52670-38-9 | 97% | 1g |
254.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB742-25g |
2-Ethynylaniline |
52670-38-9 | 97% | 25g |
4526CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB742-200mg |
2-Ethynylaniline |
52670-38-9 | 97% | 200mg |
62.0CNY | 2021-07-12 |
2-Ethynylaniline Suppliers
2-Ethynylaniline Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Toluenes Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 2-Ethynylaniline
Chemical Profile of 2-Ethynylaniline (CAS No: 52670-38-9)
2-Ethynylaniline, with the chemical formula C₆H₅N and CAS number 52670-38-9, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, also known as ethylbenzene diamine when fully hydrogenated, features an aromatic ring substituted with both an amino group and an ethynyl (acetylenic) group. Its unique structural properties make it a valuable precursor in the development of various bioactive molecules, including pharmaceuticals and specialty chemicals.
The ethynyl group in 2-Ethynylaniline contributes to its reactivity, enabling participation in various coupling reactions such as Sonogashira coupling, which is widely used in constructing carbon-carbon bonds. This reactivity has been leveraged in recent years to develop novel materials and drug candidates. For instance, researchers have explored its use in synthesizing conjugated polymers for organic electronics, where the ethynyl moiety facilitates π-conjugation, enhancing charge transport properties.
In the pharmaceutical domain, 2-Ethynylaniline has been utilized as a building block for designing small-molecule inhibitors targeting specific biological pathways. The combination of the amino group and the triple bond provides multiple sites for functionalization, allowing chemists to tailor the molecule for desired pharmacokinetic and pharmacodynamic profiles. Recent studies have highlighted its role in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.
One notable application of 2-Ethynylaniline is in the synthesis of antiviral agents. The ethynyl group can be incorporated into nucleoside analogs, which are known to interfere with viral replication by inhibiting polymerase enzymes. Researchers have modified 2-Ethynylaniline derivatives to enhance their binding affinity to viral proteases and integrases, demonstrating potential against RNA viruses such as influenza and coronaviruses.
The compound’s versatility extends to agrochemicals as well. Functionalized derivatives of 2-Ethynylaniline have been investigated as herbicides and fungicides due to their ability to disrupt essential enzymatic pathways in pests. The presence of both electron-donating (amino) and withdrawing (ethynyl) groups allows for fine-tuning of the molecule’s bioactivity, ensuring selective action against target organisms while minimizing environmental impact.
From a synthetic chemistry perspective, 2-Ethynylaniline serves as a key intermediate in cross-coupling reactions that form the backbone of modern drug discovery. The Sonogashira coupling reaction, in particular, has enabled the efficient construction of biaryl structures found in numerous FDA-approved drugs. This underscores the compound’s importance not only as a starting material but also as a catalyst for innovation in medicinal chemistry.
The industrial production of 2-Ethynylaniline typically involves catalytic hydrogenation or halogenation followed by selective dehalogenation or metal-catalyzed coupling reactions. Advances in green chemistry have prompted investigations into more sustainable synthetic routes, such as photoredox catalysis and flow chemistry processes, which reduce waste and energy consumption while maintaining high yields.
Regulatory considerations play a critical role in the handling and commercialization of 2-Ethynylaniline. While not classified as hazardous under current guidelines, adherence to good manufacturing practices (GMP) ensures safety during synthesis and distribution. Manufacturers must also navigate intellectual property landscapes, as patents on derivatives can influence its accessibility for research purposes.
Future research directions may explore photophysical properties of 2-Ethynylaniline, given its potential applications in photodynamic therapy and optoelectronic materials. The compound’s ability to absorb light at specific wavelengths could be exploited for developing novel imaging agents or light-activated therapeutics. Additionally, computational modeling techniques are being employed to predict new derivatives with enhanced bioactivity or improved pharmacokinetic profiles.
In summary,2-Ethynylaniline (CAS No: 52670-38-9) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its unique structure enables diverse chemical transformations that continue to drive innovation in synthetic methodologies and drug development strategies. As research progresses,the full potential of this versatile intermediate will likely be realized through interdisciplinary collaborations between chemists、biologists、and engineers.
52670-38-9 (2-Ethynylaniline) Related Products
- 220465-91-8(Benzenamine,2-(1-propyn-1-yl)-)
- 183322-53-4(Benzenamine,5-ethynyl-2-methyl-)
- 146141-31-3(Benzenamine,4-ethynyl-2-methyl-)
- 215589-37-0(2-Ethynyl-4-methylaniline)
- 137000-70-5(2,5-Diethynylaniline)
- 124643-45-4(Benzenamine, 2-[(4-methylphenyl)ethynyl]-)
- 14235-81-5(4-Ethynylaniline)
- 827032-42-8(1,3,5-Benzenetriamine, 2,4,6-tris(phenylethynyl)-)
- 255850-24-9(Benzenamine,4-ethynyl-2,6-dimethyl-)
- 61921-13-9(1,2-Benzenediamine, 3-ethynyl- (9CI))